molecular formula C16H13ClN2O3S B2802911 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-91-0

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No.: B2802911
CAS No.: 339016-91-0
M. Wt: 348.8
InChI Key: PBFPJQNEMSEPDB-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a sulfonamide derivative characterized by a 2-chloro-substituted benzene ring and a (3-phenyl-5-isoxazolyl)methyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₆H₁₂Cl₂N₂O₃S, with a molecular weight of 383.26 g/mol (CAS: 339016-94-3) . The compound’s structure combines a sulfonamide backbone with an isoxazole-phenyl moiety, a feature often associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-8-4-5-9-16(14)23(20,21)18-11-13-10-15(19-22-13)12-6-2-1-3-7-12/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPJQNEMSEPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize waste and reduce costs .

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomers: 4-Chloro Substituted Analog

Compound : 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

  • CAS : 339016-82-9
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₃S (identical to target compound)
  • Key Difference : Chlorine at the para position (C4) instead of ortho (C2) on the benzene ring.
  • Thermodynamic Stability: Positional isomerism can influence solubility and crystallinity, affecting pharmacokinetic properties .

Dichloro-Substituted Analog

Compound : 2,3-Dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

  • CAS : 339016-94-3
  • Molecular Formula : C₁₆H₁₁Cl₃N₂O₃S
  • Key Difference : Additional chlorine at C3, resulting in a trichlorinated benzene ring.
  • Implications :
    • Increased Lipophilicity : The extra chlorine enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
    • Bioactivity : Dichloro substitution could alter target selectivity, as seen in herbicides like chlorotoluron, where chlorine positioning dictates potency .

Chlorsulfuron: A Sulfonamide Herbicide

Compound: Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide)

  • CAS : 64902-72-3
  • Molecular Formula : C₁₂H₁₂ClN₅O₄S
  • Key Differences :
    • A triazine ring replaces the isoxazole-phenyl group.
    • Carbamoyl linkage instead of a direct methyl attachment.
  • Functional Role: Chlorsulfuron inhibits acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. The target compound’s isoxazole moiety may instead target mammalian enzymes, suggesting divergent applications (pharmaceutical vs. agrochemical) .

Biological Activity

2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a chloro-substituted benzene ring with an isoxazole moiety, which is known to influence its biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C16H13ClN2O3S
  • CAS Number : 339016-91-0

The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide and isoxazole groups. These functionalities enable the compound to interact with various biological targets, including enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Anticancer Activity

Studies have shown that benzenesulfonamides can possess anticancer properties. The mechanism often involves induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and interference with DNA synthesis.

Inhibition of Enzymatic Activity

The compound has been investigated for its role in inhibiting specific enzymes relevant to various diseases. For instance, it may inhibit certain kinases or proteases involved in cancer progression or inflammatory responses.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study demonstrated that sulfonamide derivatives, including those with isoxazole rings, showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .
Anticancer Properties Research indicated that compounds with similar structures induced apoptosis in several cancer cell lines, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition Investigations into the inhibition of dihydropteroate synthase revealed that derivatives like this compound could serve as lead compounds for developing new antimicrobial therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride.
  • Final Coupling : The isoxazole derivative is coupled with the sulfonamide intermediate.

This synthetic pathway allows for modifications that may enhance biological activity or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide, and how do reaction conditions influence its purity?

  • Methodological Answer : The compound is synthesized via coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Nucleophilic substitution at the benzenesulfonamide chlorine site with a 3-phenyl-5-isoxazolylmethyl group is critical. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons (δ 7.2–8.1 ppm) and isoxazole ring protons (δ 6.5–7.0 ppm). Mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) assess its potential as a therapeutic agent. Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa or MCF-7). Minimum Inhibitory Concentration (MIC) assays evaluate antimicrobial properties against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the chlorine substituent and isoxazole ring influence structure-activity relationships (SAR) in enzyme inhibition?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that the chlorine atom enhances hydrophobic interactions with enzyme active sites, while the isoxazole ring’s nitrogen atoms form hydrogen bonds. Comparative studies with analogs (e.g., 2-fluoro or unsubstituted derivatives) show reduced activity, confirming chlorine’s critical role .

Q. What mechanisms underlie discrepancies in reported anticancer activity across studies?

  • Methodological Answer : Variability arises from differences in cell line sensitivity (e.g., p53 status) and assay conditions (e.g., serum concentration). Contradictions in IC₅₀ values may reflect off-target effects, resolved via kinase profiling or transcriptomic analysis. Synergistic studies with cisplatin or paclitaxel clarify context-dependent efficacy .

Q. How can molecular dynamics (MD) simulations predict its binding stability with biological targets?

  • Methodological Answer : MD simulations (AMBER or GROMACS) model ligand-protein interactions over 100 ns trajectories. Root-mean-square deviation (RMSD) analysis quantifies binding stability, while free-energy calculations (MM-PBSA) validate thermodynamic favorability. For example, simulations show stable binding with NLRP3 inflammasome targets .

Key Research Gaps and Recommendations

  • Gap 1 : Limited data on metabolic stability (e.g., CYP450 interactions).
    • Solution : Conduct hepatic microsome assays with LC-MS quantification .
  • Gap 2 : Unresolved cytotoxicity in non-cancerous cell lines.
    • Solution : Compare selectivity indices (SI) using primary human fibroblasts .

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